molecular formula C21H15NO2S3 B11671685 (5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671685
M. Wt: 409.6 g/mol
InChI Key: NYRRPORIECKVAW-QGOAFFKASA-N
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Description

(5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylphenyl thiol with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 3-phenyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a furan ring and a thiazolidinone ring, along with specific substituents that confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15NO2S3

Molecular Weight

409.6 g/mol

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15NO2S3/c1-14-7-10-17(11-8-14)26-19-12-9-16(24-19)13-18-20(23)22(21(25)27-18)15-5-3-2-4-6-15/h2-13H,1H3/b18-13+

InChI Key

NYRRPORIECKVAW-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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